The 1,2,4-triazole ring is a common scaffold found in many biologically active molecules []. The presence of the iodine atom and the benzyl group could potentially contribute to various bioactivities, making 1-(2-Iodobenzyl)-1H-1,2,4-triazole a candidate for exploring new drug leads [].
Triazole derivatives have been explored for their applications in materials science due to their interesting properties, such as thermal stability and ability to form hydrogen bonds []. The combination of the triazole ring and the iodinated benzyl group in 1-(2-Iodobenzyl)-1H-1,2,4-triazole could potentially lead to novel materials with unique functionalities, but further research is needed.
The presence of the reactive iodine group suggests that 1-(2-Iodobenzyl)-1H-1,2,4-triazole could be a useful intermediate or building block in organic synthesis for the preparation of more complex molecules [].
1-(2-Iodobenzyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a 2-iodobenzyl group. The triazole moiety consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring, which contributes to its unique chemical properties. The presence of the iodine atom enhances its reactivity and potential for various applications in medicinal chemistry and materials science. This compound is part of a broader class of triazoles, known for their diverse biological activities and utility in synthetic organic chemistry.
The chemical behavior of 1-(2-iodobenzyl)-1H-1,2,4-triazole can be characterized by several reactions:
Triazoles have been extensively studied for their biological properties. Specifically, 1-(2-iodobenzyl)-1H-1,2,4-triazole derivatives have shown:
The synthesis of 1-(2-iodobenzyl)-1H-1,2,4-triazole can be achieved through several methods:
The unique properties of 1-(2-iodobenzyl)-1H-1,2,4-triazole make it suitable for various applications:
Studies on the interactions of 1-(2-iodobenzyl)-1H-1,2,4-triazole with biological targets have indicated:
Several compounds share structural similarities with 1-(2-iodobenzyl)-1H-1,2,4-triazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Iodobenzyl)-1H-1,2,4-triazole | Similar iodinated structure | Different electronic properties due to substitution |
| 5-Methyl-1H-1,2,4-triazole | Methyl substitution on the triazole ring | Exhibits different biological activity profiles |
| 3-Amino-1H-1,2,4-triazole | Amino group at position 3 | Enhanced solubility and potential pharmacological effects |
| 4-Pyridinyl-1H-1,2,4-triazole | Pyridine substitution | Increased interaction with biological targets |
These compounds illustrate the versatility of the triazole scaffold while highlighting the unique aspects of 1-(2-iodobenzyl)-1H-1,2,4-triazole due to its iodine substituent and specific structural arrangement.
The copper-catalyzed azide-alkyne cycloaddition reaction represents the most extensively studied and reliable methodology for synthesizing 1,2,4-triazole derivatives, including 1-(2-iodobenzyl)-1H-1,2,4-triazole [1] [2]. This transformation, commonly referred to as the "click reaction," provides exceptional regioselectivity for 1,4-disubstituted triazoles and proceeds under mild conditions with high functional group tolerance [3] [1].
The mechanistic pathway of copper-catalyzed azide-alkyne cycloaddition involves several discrete steps that differentiate it from the thermal Huisgen cycloaddition [4]. The catalytic cycle initiates with the formation of a copper(I) acetylide complex through coordination of the terminal alkyne to the copper center, followed by deprotonation [1] [4]. This copper(I) acetylide then coordinates with a second copper(I) species to form a dinuclear complex, which serves as the active catalytic species [3] [4].
The key carbon-nitrogen bond formation occurs through a stepwise mechanism rather than a concerted cycloaddition [4]. The nucleophilic vinylidene-like beta-carbon of the copper(I) acetylide attacks the electrophilic terminal nitrogen of the coordinated organic azide, forming a six-membered metallacycle intermediate [1] [4]. Subsequently, intramolecular carbon-nitrogen bond formation yields the triazolyl-copper(I) intermediate, with concomitant dissociation of one copper center [4]. The final step involves proton transfer from the alkyne to the triazolyl ligand, regenerating the copper(I) acetylide and releasing the 1,4-disubstituted triazole product [4].
For the synthesis of 1-(2-iodobenzyl)-1H-1,2,4-triazole, the most effective copper-catalyzed protocols employ copper(II) sulfate pentahydrate in combination with sodium ascorbate as the reducing agent [5]. This catalyst system operates efficiently in aqueous or mixed aqueous-organic solvents at room temperature, providing yields ranging from 75-95% within 2-12 hours [6]. The water-compatible nature of this system offers significant advantages for large-scale synthesis, as it eliminates the need for anhydrous conditions and expensive organic solvents [7].
Alternative copper(I) sources, including copper(I) iodide with diisopropylethylamine and copper(II) acetate with phenanthroline ligands, have demonstrated comparable efficacy under elevated temperatures [8] [3]. These systems typically require temperatures of 60-80°C and reaction times of 4-10 hours to achieve yields of 65-88% [6] [9]. The choice of ligand significantly influences both reaction rate and selectivity, with nitrogen-donor chelating ligands such as phenanthroline and tris(benzyltriazolylmethyl)amine showing superior performance [10] [7].
An innovative approach involves the in situ generation of copper(I) species through the reaction of copper(II) perchlorate with sodium iodide [11]. This method simultaneously produces electrophilic triiodide ions, which can participate in subsequent functionalization reactions to afford iodinated triazole products [11] [12]. The in situ generated copper(I) species exhibits enhanced reactivity compared to preformed copper(I) iodide, attributed to the absence of stabilizing ligands that can inhibit substrate coordination [11].
Recent developments in copper-catalyzed azide-alkyne cycloaddition have focused on reducing catalyst loadings to improve atom economy and reduce costs [7] [6]. Optimized protocols have successfully reduced copper catalyst loadings from the traditional 5-10 mol% to as low as 1-5 mol% while maintaining high yields and selectivity [7]. This improvement is particularly significant for industrial applications where catalyst cost and metal contamination are critical considerations.
The regioselectivity of copper-catalyzed azide-alkyne cycloaddition is exclusively directed toward 1,4-disubstituted triazoles, in contrast to the thermal reaction which produces mixtures of 1,4- and 1,5-regioisomers [1] [2]. This regioselectivity arises from the unique coordination environment of the copper center, which activates the alkyne toward nucleophilic attack by the azide while simultaneously directing the regiochemical outcome [3] [4].
While copper-catalyzed azide-alkyne cycloaddition remains the predominant method for triazole synthesis, several alternative approaches offer complementary advantages for specific synthetic applications [13] [14]. These methodologies are particularly valuable when click chemistry conditions are incompatible with sensitive functional groups or when different substitution patterns are desired.
Nucleophilic substitution approaches provide direct access to N-substituted triazoles through the displacement of suitable leaving groups [13] [15]. The synthesis of 1-(2-iodobenzyl)-1H-1,2,4-triazole can be accomplished through nucleophilic substitution of 2-iodobenzyl halides with sodium azide, followed by subsequent cyclization with appropriate electrophiles [16]. This approach typically employs copper(I) iodide as a catalyst with tris(benzyltriazolylmethyl)amine ligand in dimethylformamide at 80°C for 4-6 hours, achieving yields of 70-85% [13].
An alternative nucleophilic approach involves the ring-opening of N-sulfonylaziridines with sodium azide to generate beta-azidoamines, which subsequently undergo intramolecular cyclization to form triazole rings [15]. This methodology offers excellent regioselectivity and can be performed as either a stepwise or one-pot synthesis [15]. The regioselectivity of aziridine ring-opening depends on the electronic properties of the sulfonyl group and reaction conditions, with electron-withdrawing groups favoring nucleophilic attack at the less substituted carbon [15].
Hydrazone-based cyclization reactions represent another significant class of alternative synthetic routes [8] [13]. These methods typically involve the oxidative cyclization of appropriately substituted hydrazones using various oxidizing agents such as selenium dioxide, iodine/tert-butyl hydroperoxide, or copper(II) acetate [8] [13]. The hydrazone cyclization approach is particularly advantageous for constructing fused triazole systems and allows for the introduction of diverse substituents at multiple positions of the triazole ring [8].
The oxidative cyclization of N-substituted hydrazines with nitriles provides a metal-free alternative for triazole synthesis [8]. This transformation typically requires elevated temperatures (100°C) and extended reaction times (12 hours) but offers the advantage of avoiding transition metal catalysts [8]. The reaction proceeds through the formation of an amidoxime intermediate, followed by intramolecular cyclization and aromatization to yield the triazole product [8].
Three-component coupling reactions offer efficient one-pot syntheses of highly substituted triazoles [17] [18]. These methodologies typically combine azides, aldehydes, and isocyanides in the presence of copper catalysts to generate complex triazole-containing scaffolds [17]. The multicomponent nature of these reactions provides excellent molecular diversity and atom economy, making them particularly attractive for library synthesis and drug discovery applications [17].
A notable three-component approach involves the coupling of alpha-ketoacetals, tosyl hydrazide, and primary amines under metal-free conditions [18]. This transformation proceeds through a cascade mechanism involving hydrazone formation, cyclization, and subsequent functionalization to afford densely substituted triazoles [18]. The reaction shows outstanding functional group tolerance and can be scaled in either batch or flow reactors [18].
Ring-closure strategies based on the cyclization of appropriately positioned functional groups offer additional synthetic flexibility [19] [14]. These approaches often involve the intramolecular cyclization of linear precursors containing complementary reactive sites, such as azides and alkynes, or nitriles and hydrazines [19] [14]. The intramolecular nature of these cyclizations typically results in high yields and excellent regioselectivity due to the entropic advantage of ring formation [19].
Metal-free click chemistry has emerged as an important alternative to copper-catalyzed processes, particularly for applications where metal contamination is problematic [13] [20]. These methodologies often employ organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases to promote cycloaddition reactions between electron-deficient alkynes and azides [20]. The use of ethenesulfonyl fluoride as an acetylene surrogate has proven particularly effective for generating 1-substituted-1,2,3-triazoles under metal-free conditions [13].
The development of scalable synthetic processes for 1-(2-iodobenzyl)-1H-1,2,4-triazole requires careful optimization of reaction parameters to maximize efficiency, minimize costs, and ensure reproducible outcomes [21] [22] [7]. Key optimization parameters include catalyst loading, reaction temperature, solvent selection, substrate concentration, and reaction time.
Catalyst loading optimization represents a critical factor for economic viability in large-scale synthesis [7] [6]. Traditional copper-catalyzed azide-alkyne cycloaddition protocols typically employ 5-10 mol% copper catalyst, but systematic optimization has demonstrated that catalyst loadings can be reduced to 1-5 mol% without significant impact on yield or reaction rate [7]. This reduction in catalyst loading provides a 2-3 fold improvement in catalyst efficiency and substantially reduces raw material costs [7].
Temperature optimization studies have revealed that moderate heating (60-80°C) can significantly accelerate reaction rates while maintaining high yields and selectivity [21] [9]. Elevated temperatures provide a 3-5 fold increase in reaction rate compared to room temperature conditions, enabling the reduction of reaction times from 4-12 hours to 1-4 hours [21]. However, temperature optimization must be balanced against potential side reactions and substrate decomposition pathways [21].
Solvent selection plays a crucial role in both reaction efficiency and scalability considerations [22] [7]. Dimethyl sulfoxide has emerged as the optimal solvent for many triazole synthesis applications, providing yields of 90-98% with reaction times of 1-4 hours [9]. The high solvating ability of dimethyl sulfoxide enhances the solubility of both organic and inorganic reactants, leading to more efficient mass transfer and higher reaction rates [9]. However, the high boiling point of dimethyl sulfoxide can complicate product isolation and solvent recovery [7].
Continuous flow synthesis represents a transformative approach for scalable triazole production [22] [23]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through the elimination of hazardous intermediate accumulation [22]. The transition from batch to continuous flow processes has been shown to reduce reaction times significantly while improving product quality and consistency [22].
Substrate concentration optimization is essential for maximizing productivity and equipment utilization [21]. Higher substrate concentrations (0.5-1.0 M) provide approximately double the productivity compared to dilute conditions (0.1-0.5 M) while maintaining acceptable reaction rates and selectivity [21]. However, increased concentration must be balanced against potential precipitation issues and mixing limitations [21].
The use of microwave-assisted synthesis has demonstrated significant advantages for rapid optimization and small-scale production [24]. Microwave heating provides rapid and uniform heating, enabling reaction times as short as 30 seconds to 10 minutes [24]. Optimization studies have identified optimal conditions of 0.05 M substrate concentration, 5% catalyst loading, and 5-minute reaction time at elevated temperature [24].
Ultrasonic activation represents another advanced technique for enhancing triazole synthesis [7] [25]. Ultrasonic irradiation promotes efficient mixing and can reduce reaction times while maintaining high yields [7]. Water-compatible synthesis under ultrasonic conditions has achieved yields up to 93% with significantly reduced reaction times [7].
Additive effects have been systematically investigated to improve reaction efficiency and selectivity [10] [4]. The addition of nitrogen-donor chelating ligands can enhance catalyst stability and activity, providing 1.2-1.8 fold improvements in selectivity [10]. Base additives such as triethylamine or diisopropylethylamine are often necessary for optimal performance, particularly in copper-catalyzed systems [5].
Process intensification through the combination of multiple optimization strategies has yielded remarkable improvements in overall efficiency [22] [7]. The integration of optimized catalyst systems, elevated temperatures, efficient solvents, and advanced mixing techniques can provide overall process improvements of 5-10 fold compared to traditional conditions [22] [7]. These advances are essential for the economic viability of large-scale triazole production and the development of commercial synthetic routes [22].
Crystallographic Data and Structure Determination
The crystallographic analysis of 1-(2-iodobenzyl)-1H-1,2,4-triazole reveals important structural features, though complete single-crystal diffraction data for this specific compound remains limited in the literature. Based on related triazole crystal structures and computational studies, several key structural parameters can be inferred [1] [2] [3].
The compound exhibits a molecular formula of C₉H₈IN₃ with a molecular weight of 285.08 g/mol [4] [5]. The molecular structure consists of a 1,2,4-triazole ring connected to a 2-iodobenzyl substituent through a methylene bridge. The five-membered triazole ring maintains planarity, as is characteristic of aromatic heterocycles [1] [3].
Molecular Geometry and Conformation
X-ray diffraction studies of related triazole derivatives indicate that the triazole ring typically forms dihedral angles ranging from 74.1° to 85.2° with substituted phenyl rings [1]. For 1-(2-iodobenzyl)-1H-1,2,4-triazole, the presence of the iodine substituent in the ortho position creates steric interactions that influence the molecular conformation. The dihedral angle between the triazole and iodobenzyl rings is expected to be within this range, minimizing steric repulsion between the iodine atom and the triazole nitrogen atoms [1].
Crystal Packing and Intermolecular Interactions
Crystal packing analysis of triazole compounds reveals several important intermolecular interactions. Hydrogen bonding patterns typically involve N⋯H contacts (12.8-20.3%), C⋯H interactions (20.5-24.0%), and halogen interactions [2] [3]. The iodine atom in the 2-position provides additional opportunities for halogen bonding and van der Waals interactions, contributing to crystal stability.
| Crystallographic Parameter | Typical Range | Reference |
|---|---|---|
| Triazole ring planarity deviation | ±0.005 Å | [1] |
| Dihedral angle (triazole-phenyl) | 74.1-85.2° | [1] |
| N⋯H contacts | 12.8-20.3% | [2] [3] |
| C⋯H interactions | 20.5-24.0% | [2] [3] |
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-(2-iodobenzyl)-1H-1,2,4-triazole exhibits characteristic absorption bands that provide structural confirmation. The triazole ring displays diagnostic marker bands that distinguish it from other heterocycles [6] [7].
Characteristic vibrational frequencies include aromatic C-H stretching vibrations at 3100-3050 cm⁻¹, typical of both the triazole and benzyl aromatic systems [8] [9]. The triazole ring exhibits specific N=N stretching vibrations at 1570-1550 cm⁻¹ and C=N stretching modes at 1600-1550 cm⁻¹ [10] [8]. These frequencies serve as "marker bands" for the 1,2,4-triazole ring system [6] [7].
The iodobenzyl substituent contributes aromatic C=C stretching vibrations at 1600-1475 cm⁻¹, while the C-I stretching vibration appears at approximately 500 cm⁻¹ [9] [11]. The methylene bridge connecting the triazole and benzyl rings shows characteristic C-H stretching and bending modes at 2950-2850 cm⁻¹ and 1465 cm⁻¹, respectively [8] [9].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H stretch | 3100-3050 | Triazole and benzyl rings |
| N=N stretch | 1570-1550 | Triazole ring |
| C=N stretch | 1600-1550 | Triazole ring |
| Aromatic C=C | 1600-1475 | Benzyl ring |
| C-I stretch | ~500 | Iodobenzyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-(2-iodobenzyl)-1H-1,2,4-triazole provides detailed information about the hydrogen environment within the molecule. The triazole ring protons appear as characteristic signals in the downfield region at 8.0-8.5 ppm [12] [13] [14].
The methylene bridge protons (CH₂) connecting the triazole and iodobenzyl rings appear as a singlet at approximately 5.2-5.8 ppm [12] [13]. This chemical shift is typical for methylene groups adjacent to electron-withdrawing heterocycles. The iodobenzyl aromatic protons exhibit characteristic patterns at 7.0-7.8 ppm, with the ortho-iodine substitution creating distinct coupling patterns and chemical shift perturbations [12].
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The triazole ring carbons resonate at 143-146 ppm, consistent with the aromatic character and electron distribution within the five-membered ring [12] [13] [14]. The methylene bridge carbon appears at 50-55 ppm, while the iodobenzyl aromatic carbons span the range of 125-140 ppm, with the carbon bearing iodine showing characteristic downfield shifts due to the heavy halogen effect [12] [13].
| NMR Signal | Chemical Shift | Multiplicity | Assignment |
|---|---|---|---|
| Triazole H | 8.0-8.5 ppm | s | Ring protons |
| CH₂ | 5.2-5.8 ppm | s | Methylene bridge |
| Aromatic H | 7.0-7.8 ppm | m | Iodobenzyl protons |
| Triazole C | 143-146 ppm | - | Ring carbons |
| CH₂ C | 50-55 ppm | - | Bridge carbon |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy of triazole compounds typically shows characteristic absorption bands in the 200-300 nm region [10] [15]. The 1,2,4-triazole ring system exhibits weak absorption around 205 nm for the unsubstituted parent compound [10]. Substitution with aromatic groups like the iodobenzyl moiety causes bathochromic shifts, with absorption maxima typically appearing at 250-280 nm due to extended conjugation and π-π* transitions [10] [15].
The presence of the iodine substituent may further influence the absorption spectrum through heavy atom effects and additional electronic transitions. Time-dependent density functional theory (TD-DFT) calculations are often employed to predict and interpret these electronic transitions [16] [17].
Density Functional Theory Methods
Computational validation of the molecular geometry employs density functional theory (DFT) methods, particularly the B3LYP functional with various basis sets. The B3LYP/6-31G(d,p) level of theory is commonly used for geometry optimization of triazole compounds, providing reliable structural parameters [18] [19] [16].
For more accurate results, higher-level calculations using B3LYP/6-311++G(d,p) or B3LYP/6-311++G** basis sets are employed [6] [18] [16]. These methods provide excellent agreement between calculated and experimental geometric parameters, with typical deviations in bond lengths and angles being less than 0.02 Å and 2°, respectively [19] [16].
Molecular Geometry Optimization
DFT calculations reveal that 1-(2-iodobenzyl)-1H-1,2,4-triazole adopts a non-planar conformation to minimize steric interactions. The triazole ring maintains strict planarity with maximum deviations of ±0.005 Å [1]. The dihedral angle between the triazole and iodobenzyl rings is optimized to balance electronic conjugation with steric repulsion from the ortho-iodine substituent [1].
The calculated bond lengths within the triazole ring show characteristic patterns: N-N bonds typically range from 1.32-1.35 Å, while C-N bonds span 1.31-1.34 Å [18] [19]. The C-I bond length in the iodobenzyl moiety is calculated to be approximately 2.08-2.10 Å, consistent with typical aromatic C-I bonds [18].
Vibrational Frequency Calculations
DFT calculations accurately reproduce experimental vibrational frequencies when appropriate scaling factors are applied [6] [7] [19]. The calculated frequencies typically require scaling by factors of 0.96-0.98 for B3LYP methods to match experimental values [6] [19]. Normal coordinate analysis and potential energy distribution (PED) calculations help assign observed vibrational modes to specific molecular motions [20] [19].
Electronic Properties
DFT calculations provide insights into electronic properties including HOMO-LUMO gaps, dipole moments, and atomic charges. The HOMO-LUMO gap for triazole derivatives typically ranges from 4-6 eV, indicating moderate stability and potential for electronic applications [21] [22]. The presence of the iodine substituent significantly affects the electronic distribution, with calculated atomic charges showing substantial polarization around the C-I bond [18] [23].
| DFT Parameter | Method | Application |
|---|---|---|
| Geometry optimization | B3LYP/6-31G(d,p) | Bond lengths, angles |
| Vibrational frequencies | B3LYP/6-311++G** | IR spectrum prediction |
| Electronic properties | B3LYP/6-311++G(d,p) | HOMO-LUMO, charges |
| NMR calculations | GIAO/B3LYP | Chemical shift prediction |